1-(2-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
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Overview
Description
1-(2-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic compound featuring multiple functional groups including a pyrrolidine-2,5-dione, a piperidine ring, and a chlorobenzo[d]thiazole moiety. Due to its unique structure, this compound has piqued interest in various fields including medicinal chemistry and pharmaceuticals.
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
The compound interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Under normal conditions, COX-1 and COX-2 enzymes convert arachidonic acid to prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation. By inhibiting COX-1 and COX-2, the compound reduces the production of prostaglandins, thereby mitigating the inflammatory response .
Result of Action
The inhibition of COX-1 and COX-2 enzymes by the compound leads to a decrease in prostaglandin production. This results in a reduction of inflammation, as prostaglandins are key mediators of the inflammatory response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-(2-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione generally involves multiple steps:
Synthesis of the starting materials: : The initial steps often involve preparing key intermediates such as 4-chlorobenzo[d]thiazole and functionalized piperidine derivatives.
Condensation reactions: : These intermediates are then combined through a series of condensation reactions.
Cyclization and final adjustments: : The formation of the final pyrrolidine-2,5-dione structure is achieved through cyclization steps, often under controlled conditions with catalysts like Lewis acids.
Industrial Production Methods
In an industrial setting, the synthesis might leverage continuous flow chemistry to enhance efficiency and yield. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial to scaling the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative transformations, particularly at the benzo[d]thiazole and piperidine moieties.
Reduction: : Reduction of the carbonyl groups in the pyrrolidine-2,5-dione ring can lead to derivatives with modified properties.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: : Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: : Halogenating agents and organometallic reagents are employed under varying conditions.
Major Products
Depending on the specific reactions undertaken, the products can range from simple derivatives of the original compound to more complex structures with enhanced biological or chemical properties.
Scientific Research Applications
This compound holds significant promise in various scientific domains:
Chemistry: : Used as a reagent for synthesizing complex molecules.
Biology: : Employed in studies related to receptor-ligand interactions and enzyme inhibition.
Medicine: : Potentially useful in designing new therapeutic agents due to its structural features.
Industry: : Can be used in the development of novel materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzo[d]thiazole-2-amine
Piperidine-1-yl-acetyl-pyrrolidine-2,5-dione
Benzo[d]thiazol-2-yl-oxy-piperidine
Uniqueness
The uniqueness of 1-(2-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione lies in its hybrid structure, integrating the functionalities of its core components, which potentially imparts superior efficacy in its applications and reactions.
Properties
IUPAC Name |
1-[2-[4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4S/c19-12-2-1-3-13-17(12)20-18(27-13)26-11-6-8-21(9-7-11)16(25)10-22-14(23)4-5-15(22)24/h1-3,11H,4-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYSCUJNSATZLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=C(S2)C=CC=C3Cl)C(=O)CN4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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